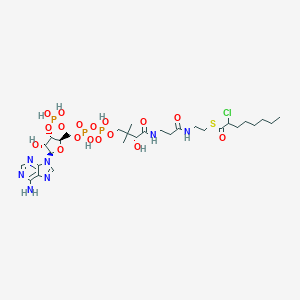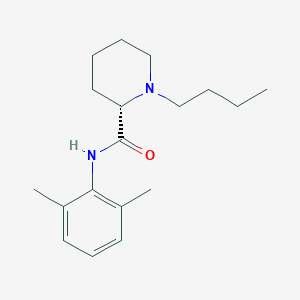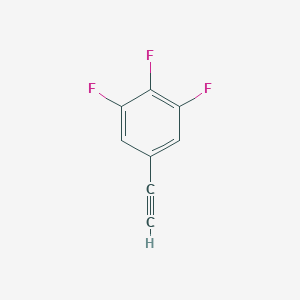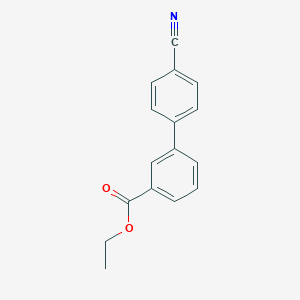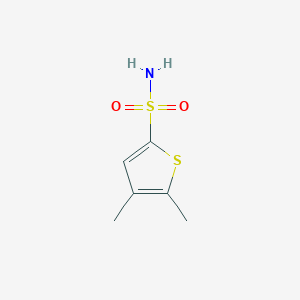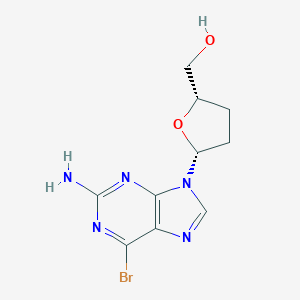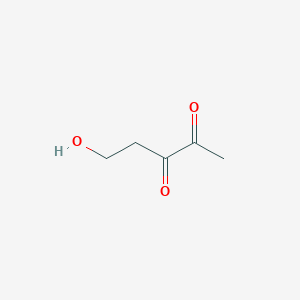
5-Hydroxy-2,3-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,3-pentanedione (HPD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HPD is a keto-enol tautomer that has been used as a chelating agent for metal ions and as a precursor in the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2,3-pentanedione has been used in various scientific research applications. It has been used as a chelating agent for metal ions such as copper, iron, and zinc. 5-Hydroxy-2,3-pentanedione forms stable complexes with these metal ions, which can be used in the analysis of metal ions in various samples. 5-Hydroxy-2,3-pentanedione has also been used as a precursor in the synthesis of various compounds such as pyrazoles, pyridines, and quinolines.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2,3-pentanedione is not well understood. However, it is believed that 5-Hydroxy-2,3-pentanedione forms stable complexes with metal ions by coordinating with the lone pair of electrons on the oxygen atoms of the enol form of 5-Hydroxy-2,3-pentanedione. The stability of the complex is dependent on the size and charge of the metal ion.
Biochemische Und Physiologische Effekte
5-Hydroxy-2,3-pentanedione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. 5-Hydroxy-2,3-pentanedione has been used in cell culture studies to investigate the effects of metal ion chelation on various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Hydroxy-2,3-pentanedione in lab experiments is its high purity and stability. 5-Hydroxy-2,3-pentanedione forms stable complexes with metal ions, which can be used in the analysis of metal ions in various samples. However, the use of 5-Hydroxy-2,3-pentanedione in lab experiments is limited due to its low solubility in water and organic solvents.
Zukünftige Richtungen
For the use of 5-Hydroxy-2,3-pentanedione in scientific research include the development of new metal ion chelators and the investigation of its biochemical and physiological effects.
Synthesemethoden
5-Hydroxy-2,3-pentanedione can be synthesized through the aldol condensation of acetylacetone and glyoxal. The reaction is carried out in the presence of a base catalyst such as potassium hydroxide. The product is obtained in high yield and purity and can be purified further using column chromatography.
Eigenschaften
CAS-Nummer |
142937-56-2 |
|---|---|
Produktname |
5-Hydroxy-2,3-pentanedione |
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
5-hydroxypentane-2,3-dione |
InChI |
InChI=1S/C5H8O3/c1-4(7)5(8)2-3-6/h6H,2-3H2,1H3 |
InChI-Schlüssel |
LKLKMCUVBQDYFU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)CCO |
Kanonische SMILES |
CC(=O)C(=O)CCO |
Synonyme |
2,3-Pentanedione, 5-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



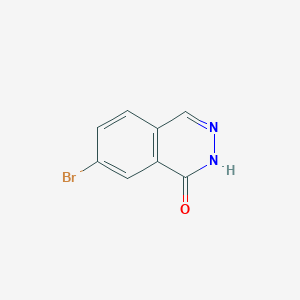
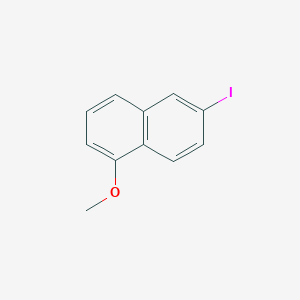
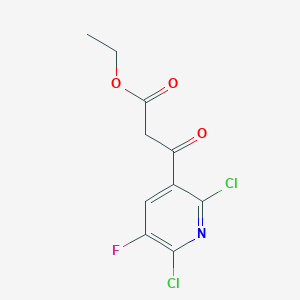
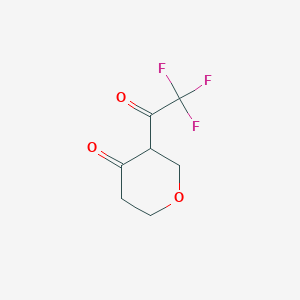
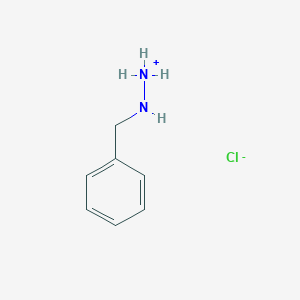
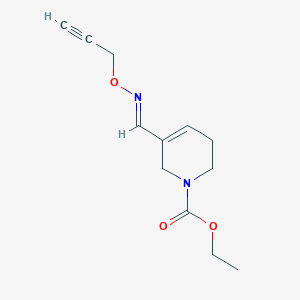
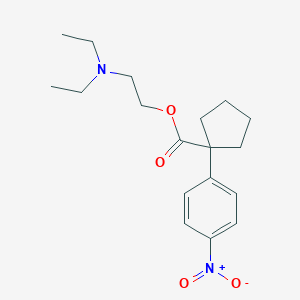
![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)
